An In-Depth Technical Guide to 2-Amino-5-methylphenol: Properties, Synthesis, and Biological Activities of its Derivatives
An In-Depth Technical Guide to 2-Amino-5-methylphenol: Properties, Synthesis, and Biological Activities of its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-methylphenol, a versatile chemical intermediate. The document details its chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular structure. Furthermore, it delves into the synthesis of 2-Amino-5-methylphenol and its conversion into biologically active derivatives. A significant focus is placed on the antitumor properties of its phenoxazine (B87303) derivative, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one, with quantitative data on its efficacy against various cancer cell lines. The guide also includes detailed experimental protocols for the synthesis of these compounds and the assessment of their biological activities. Finally, visual diagrams are provided to illustrate key synthetic and mechanistic pathways.
Core Compound Identification and Properties
2-Amino-5-methylphenol is an aromatic organic compound containing both amine and hydroxyl functional groups.
Molecular Structure:
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Molecular Formula: C₇H₉NO[1]
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Molecular Weight: 123.15 g/mol
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Synonyms: 6-Amino-m-cresol, 2-Hydroxy-4-methylaniline, 4-Amino-3-hydroxytoluene[1]
The structural representation of 2-Amino-5-methylphenol is a benzene (B151609) ring substituted with an amino group, a hydroxyl group, and a methyl group.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-5-methylphenol is presented in the table below.
| Property | Value | Reference |
| Appearance | White or off-white crystalline powder | - |
| Melting Point | 159-162 °C | |
| Solubility | Soluble in water and alcohol | - |
| InChI Key | HCPJEHJGFKWRFM-UHFFFAOYSA-N | |
| SMILES | Cc1ccc(N)c(O)c1 |
Synthesis and Derivatization
Synthesis of 2-Amino-5-methylphenol
A common method for the preparation of 2-amino-5-alkyl-phenols involves the alkaline fusion of the corresponding aminosulfonic acid.
Experimental Protocol: Preparation of 2-Amino-5-methylphenol
This protocol is based on a patented method for the synthesis of 2-amino-5-alkyl-phenols.
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A nickel autoclave is charged with 1050 g of 80% potassium hydroxide (B78521) (15.0 mol) and 187 g of 2-amino-5-methyl-benzenesulfonic acid (1.0 mol).
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The autoclave is flushed with nitrogen, and the reaction mixture is heated to 300°C over approximately 2 hours.
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The stirrer is activated once the temperature reaches 180°C.
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The reaction is stirred at 300°C and a pressure of 15 to 20 bar for about 5 hours.
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After cooling to approximately 200°C, the reaction mixture is diluted by pumping in water to a concentration of about 5% by weight of 2-amino-5-methyl-phenol.
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The resulting alkaline suspension of the 2-amino-5-methylphenol potassium salt is then dosed into a water template simultaneously with 36% by weight aqueous hydrochloric acid at 90°C to a pH of 0.5 to 1.0.
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The precipitated 2-Amino-5-methylphenol is then isolated.
Synthesis of Biologically Active Derivatives
2-Amino-5-methylphenol serves as a precursor for the synthesis of various derivatives with potential therapeutic applications. One notable derivative is 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one, which has demonstrated antitumor and antiviral activities.[1] Another class of derivatives with reported antibacterial activity has also been synthesized.
Experimental Protocol: Synthesis of (E)-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)-5-methylphenol
This protocol describes the synthesis of a Schiff base derivative of 2-Amino-5-methylphenol with antibacterial properties.
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2-Amino-5-methylphenol and 3-(chloromethyl)-9-ethyl-9H-carbazole are refluxed for 5 hours in the presence of an acidic catalyst.
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The completion of the reaction is monitored using appropriate chemical methods.
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The reaction mixture is then filtered and washed with a suitable solvent.
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The combined filtrate is distilled to remove the solvent.
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The residue is extracted with an appropriate solvent and dried over sodium sulfate.
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The solvent is distilled off to yield the crude product, which can be further purified.
Biological Activity and Applications
While 2-Amino-5-methylphenol is primarily used as a chemical intermediate, its derivatives have shown promising biological activities, particularly in the fields of oncology and infectious diseases.
Antitumor Activity of 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one
The phenoxazine derivative, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (referred to as Phx-1 in some literature), is synthesized from 2-Amino-5-methylphenol and has been investigated for its anticancer properties.
Quantitative Data: In Vitro Cytotoxicity of a Phenoxazine Derivative
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MKN45 | Gastric Cancer | ~65 | - |
| MKN74 | Gastric Cancer | ~25 | - |
| MKN7 | Gastric Cancer | ~100 | - |
| KATO III | Gastric Cancer | ~70 | - |
| A-172 | Glioblastoma | ~60 | - |
| U-251 MG | Glioblastoma | ~60 | - |
| NB-1 | Neuroblastoma | ~20 | [3] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
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Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are then treated with various concentrations of the test compound (e.g., the phenoxazine derivative of 2-Amino-5-methylphenol) for a specified period (e.g., 72 hours).
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After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
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The plates are incubated for a further 4 hours to allow the formation of formazan (B1609692) crystals.
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The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., dimethyl sulfoxide).
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The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Antibacterial Activity of 2-Amino-5-methylphenol Derivatives
Derivatives of 2-Amino-5-methylphenol have also been explored for their antibacterial potential. A study on (E)-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)-5-methylphenol demonstrated its inhibitory effects against both Gram-positive and Gram-negative bacteria.
Quantitative Data: Antibacterial Activity of a Schiff Base Derivative
The following table shows the zone of inhibition (in mm) for the Schiff base derivative of 2-Amino-5-methylphenol against Escherichia coli and Staphylococcus aureus.
| Microorganism | 100 µ g/well | 150 µ g/well | 200 µ g/well |
| E. coli | 35.60 ± 0.53 | 37.10 ± 0.10 | 38.21 ± 0.10 |
| S. aureus | 39.10 ± 0.95 | 40.09 ± 0.85 | 41.18 ± 0.59 |
Experimental Protocol: Agar (B569324) Well Diffusion Method
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Nutrient agar plates are prepared and inoculated with a standardized inoculum of the test microorganism.
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Wells of a specific diameter are cut into the agar.
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Different concentrations of the test compound (dissolved in a suitable solvent like DMSO) are added to the wells.
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A standard antibiotic (e.g., Ciprofloxacin) and the solvent alone are used as positive and negative controls, respectively.
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The plates are incubated at 37°C for 16-18 hours.
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The diameter of the zone of inhibition around each well is measured in millimeters.
Visualizations: Workflows and Mechanisms
Synthesis and Biological Evaluation Workflow
The following diagram illustrates the general workflow from the synthesis of 2-Amino-5-methylphenol derivatives to the evaluation of their biological activity.
Caption: General workflow for synthesis and biological testing.
Proposed Mechanism of Antitumor Activity
The antitumor effect of the phenoxazine derivative of 2-Amino-5-methylphenol is proposed to be linked to the induction of apoptosis, potentially through a caspase-independent pathway in some cell lines.[3]
Caption: Proposed mechanism of antitumor action.
References
- 1. 2-Amino-5-methylphenol 98 2835-98-5 [sigmaaldrich.com]
- 2. 2-氨基-5-甲基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Phenoxazine derivatives 2-amino-4,4alpha-dihydro-4alpha-phenoxazine-3-one and 2-aminophenoxazine-3-one-induced apoptosis through a caspase-independent mechanism in human neuroblastoma cell line NB-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
